

Application Note: Quantification of Nizatidine Using Reversed-Phase High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Nizax	
Cat. No.:	B1679011	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of nizatidine in bulk drug and pharmaceutical dosage forms using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction

Nizatidine is a histamine H2-receptor antagonist used to treat duodenal ulcers, gastroesophageal reflux disease (GERD), and heartburn. Accurate and reliable quantification of nizatidine is crucial for quality control during drug manufacturing and for pharmacokinetic studies. This application note describes a robust and validated RP-HPLC method for the determination of nizatidine. The method is demonstrated to be specific, accurate, precise, and stability-indicating.

Principle

The method utilizes reversed-phase chromatography to separate nizatidine from potential impurities and degradation products. A non-polar stationary phase (C8 or C18) is used with a polar mobile phase. The quantification is achieved by detecting the UV absorbance of nizatidine as it elutes from the column and comparing the peak area to that of a known standard.



Experimental

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the analysis of nizatidine:

Parameter	Condition 1	Condition 2
HPLC Column	Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 μm)[1][2]	Shim-pack C8 (4.6 x 250 mm, 5 μm)[3][4]
Mobile Phase	0.05 M Phosphoric acid and Acetonitrile (50:50, v/v)[1]	Acetonitrile and Water (90:10, v/v)
Flow Rate	1.0 mL/min	1.1 mL/min
Injection Volume	20 μL	20 μL
Detection Wavelength	320 nm	240 nm
Column Temperature	25 °C	22 °C (Room Temperature)
Run Time	~6 minutes	~10 minutes
Retention Time	~3.61 min	~2.82 min

- Nizatidine reference standard (99.5% purity)
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (Analytical grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- 0.45 μm Nylon filters
- Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of Nizatidine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.



- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2-50 μg/mL).
- Weigh and finely powder the contents of not fewer than 20 capsules.
- Accurately weigh a portion of the powder equivalent to a single dose of nizatidine (e.g., 150 mg) and transfer it to a suitable volumetric flask.
- Add a portion of the mobile phase, sonicate to dissolve the nizatidine, and then dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μm nylon filter before injection into the HPLC system.

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

Parameter	Acceptance Criteria	Typical Value
Tailing Factor	≤ 2	1.202
Theoretical Plates	> 2000	3373
%RSD of Peak Area (n=6)	≤ 2%	< 1%

The linearity of the method is determined by analyzing a series of standard solutions of different concentrations.



Range (µg/mL)	Correlation Coefficient (r²)
5 - 50	> 0.9999
2 - 14	0.9993
0.02 - 5	≥ 0.999

Accuracy is assessed by spiking a pre-analyzed sample with known amounts of nizatidine standard at different concentration levels.

Spiking Level	Recovery (%)
80%	99.3 ± 0.49
100%	99.1 ± 0.32
120%	101.2 ± 0.06

Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Precision Level	%RSD
Intra-day	≤ 3.5%
Inter-day	≤ 4.2%

The sensitivity of the method is determined by calculating the LOD and LOQ.

Parameter	Value (μg/mL)
LOD	0.011
LOQ	0.049

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions. The method is considered robust if the system suitability



parameters remain within the acceptance criteria.

• Flow Rate: ± 0.1 mL/min

• Mobile Phase Composition: ± 5% organic phase

Detection Wavelength: ± 2 nm

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. Nizatidine is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The method is specific if the nizatidine peak is well-resolved from any degradation product peaks. Nizatidine has shown considerable degradation under basic and oxidative conditions.

Protocols

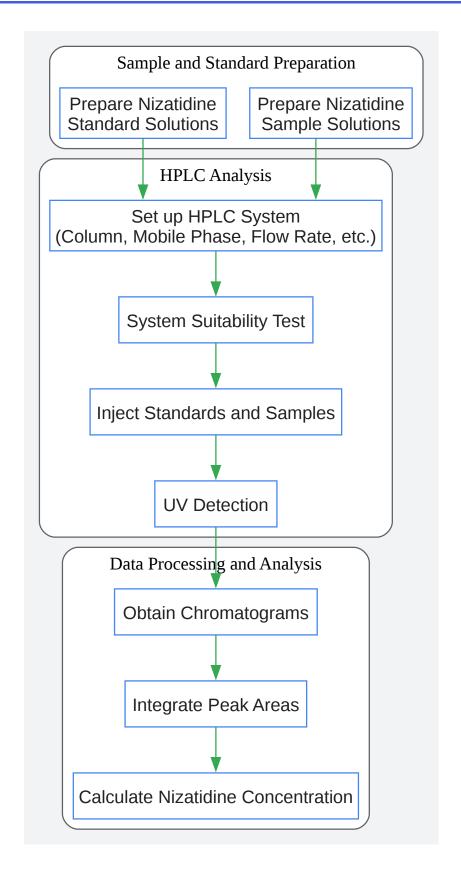
- Standard Preparation:
 - Prepare a stock solution of nizatidine (1000 μg/mL) in the mobile phase.
 - From the stock solution, prepare a working standard solution of a known concentration (e.g., 20 μg/mL) by diluting with the mobile phase.
- Sample Preparation:
 - Accurately weigh about 10 mg of nizatidine bulk drug and transfer it to a 10 mL volumetric flask.
 - Dissolve in and dilute to volume with the mobile phase to obtain a 1000 μg/mL solution.
 - Further dilute to a working concentration equivalent to the standard solution (e.g., 20 μg/mL).
- Chromatographic Analysis:
 - Set up the HPLC system according to the conditions described in Section 3.1.
 - Inject the standard solution multiple times (e.g., n=6) to check for system suitability.



- Inject the sample solution.
- Calculation:
 - Calculate the amount of nizatidine in the sample using the following formula:
- Acid Hydrolysis: Dissolve nizatidine in 1M HCl and heat at 80°C for 2 hours.
- Base Hydrolysis: Dissolve nizatidine in 1M NaOH and heat at 80°C for 30 minutes.
- Oxidative Degradation: Treat nizatidine solution with 6% H₂O₂ at 80°C for 30 minutes.
- Thermal Degradation: Expose solid nizatidine powder to dry heat at 100°C for 24 hours.
- Photolytic Degradation: Expose solid nizatidine powder to UV irradiation at 254 nm for 3 hours.
- After exposure, prepare the samples to a final concentration of 20 μg/mL in the mobile phase and analyze by HPLC.

Visualizations

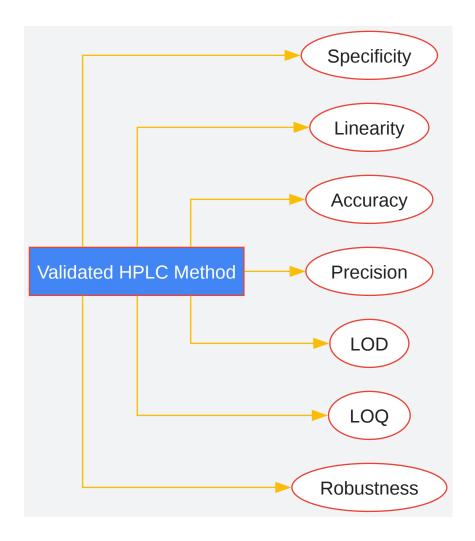




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Caption: Experimental workflow for nizatidine quantification by HPLC.





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Caption: Key parameters for HPLC method validation.

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